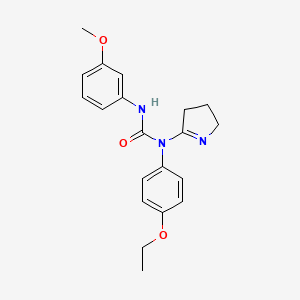

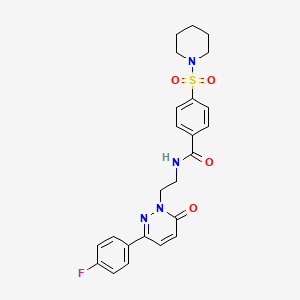

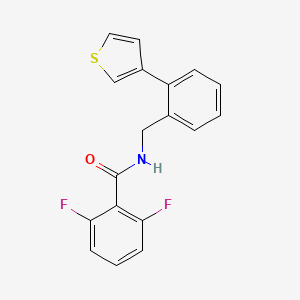

![molecular formula C12H10F3NO2 B2925729 5-{1-[3-(Trifluoromethyl)phenoxy]ethyl}isoxazole CAS No. 338976-13-9](/img/structure/B2925729.png)

5-{1-[3-(Trifluoromethyl)phenoxy]ethyl}isoxazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“5-{1-[3-(Trifluoromethyl)phenoxy]ethyl}isoxazole” is a chemical compound that belongs to the class of isoxazoles . Isoxazoles are a type of five-membered heterocyclic compounds with one oxygen atom and one nitrogen atom at adjacent positions .

Synthesis Analysis

The synthesis of 5-trifluoromethyl isoxazoles, which includes “this compound”, can be achieved through denitrogenative cyclization of vinyl azides with trifluoroacetic anhydride in the presence of NEt3 . This method allows for the facile synthesis of structurally diverse 5-perfluoroalkyl isoxazole derivatives with various vinyl azides .Molecular Structure Analysis

The molecular formula of “this compound” is C12H10F3NO2 . The average mass is 257.208 Da and the monoisotopic mass is 257.066376 Da .Chemical Reactions Analysis

The synthesis of “this compound” involves denitrogenative cyclization of vinyl azides with trifluoroacetic anhydride . This reaction allows for the synthesis of a wide range of perfluoroalkylated isoxazoles .Aplicaciones Científicas De Investigación

Antimicrobial Activity

Isoxazole derivatives have been synthesized and evaluated for their antimicrobial activities. For instance, a series of novel isoxazolines were synthesized via 1,3-dipolar cycloaddition and demonstrated potent to weak antimicrobial activities against various bacterial and fungal strains. Some compounds showed significant antibacterial as well as antifungal activity, indicating their potential as novel antimicrobial agents (Gaonkar, Rai, & Prabhuswamy, 2007).

Antituberculosis Activity

Isoxazole derivatives have also been explored for their antituberculosis activity. For example, mefloquine-isoxazole carboxylic esters were synthesized and showed excellent activity against both replicating and non-replicating Mycobacterium tuberculosis. The study suggested that these isoxazole esters might function as prodrugs, providing a basis for further development in anti-TB drug discovery (Mao et al., 2010).

Larvicidal Activity

The synthesis of isoxazole-5(4H)-ones through organic photoredox catalysis and their evaluation for larvicidal activity against Aedes aegypti demonstrated the potential of isoxazole derivatives in agrochemical applications. Some synthesized compounds showed promising larvicidal activity, highlighting their utility in addressing public health challenges related to mosquito-borne diseases (Sampaio et al., 2023).

Drug Discovery and Development

Isoxazole derivatives have been identified as potential scaffolds for drug discovery, especially in targeting cancer cells. For instance, the synthesis of 3,5-disubstituted isoxazole and 1,4-disubstituted triazole-linked tyrosol conjugates showed significant anticancer activity against human glioblastoma cancer cells. These findings underscore the versatility of isoxazole derivatives as promising candidates for developing effective anticancer agents (Aissa et al., 2021).

Direcciones Futuras

The future directions for “5-{1-[3-(Trifluoromethyl)phenoxy]ethyl}isoxazole” and similar compounds could involve further exploration of their synthesis methods and potential biological activities . The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research .

Propiedades

IUPAC Name |

5-[1-[3-(trifluoromethyl)phenoxy]ethyl]-1,2-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F3NO2/c1-8(11-5-6-16-18-11)17-10-4-2-3-9(7-10)12(13,14)15/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAVVHUKYGGKRSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=NO1)OC2=CC=CC(=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-phenyl-3-[3-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2925653.png)

![8-(benzofuran-2-yl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one](/img/structure/B2925660.png)

![N-[4-[3-(3-fluorophenyl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2925667.png)

![ethyl 4-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-4-oxobutanoate](/img/structure/B2925669.png)